molecular formula C10H13ClN2O2 B12401455 Metoxuron-d6 CAS No. 2030182-41-1

Metoxuron-d6

Cat. No.: B12401455
CAS No.: 2030182-41-1
M. Wt: 234.71 g/mol
InChI Key: DSRNRYQBBJQVCW-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that allows scientists to tag and track molecules through various systems. clearsynth.comstudysmarter.co.uk By substituting an atom with its heavier, stable isotope—such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N)—researchers can differentiate the labeled molecule from its unlabeled counterparts using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.commusechem.com This ability to distinguish between otherwise identical molecules is fundamental to a wide array of research applications.

The significance of this technique lies in its versatility and precision. creative-proteomics.com In pharmacology and drug development, isotopic labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. clearsynth.commusechem.com Environmental scientists use labeled compounds to trace the movement of pollutants and nutrients through ecosystems. clearsynth.com In proteomics and metabolomics, researchers employ stable isotope labeling to quantify changes in protein and metabolite levels, offering deep insights into cellular function and disease pathology. clearsynth.comdiagnosticsworldnews.comcreative-proteomics.com This method provides a direct window into dynamic processes at the molecular level, enabling the elucidation of complex reaction mechanisms and metabolic pathways. studysmarter.co.ukdiagnosticsworldnews.com

Overview of Deuterated Analogs in Advanced Research Methodologies

Among the various stable isotopes used, deuterium (D) holds a special place in research. The substitution of hydrogen with deuterium, a process known as deuteration, creates a deuterated analog of a parent compound. nih.gov While this change is subtle, the twofold increase in mass of deuterium compared to protium (B1232500) (hydrogen) can significantly impact the physicochemical properties of a molecule. mdpi.com Specifically, the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. mdpi.com

This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond often proceed more slowly than those involving a C-H bond. researchgate.net Researchers leverage this effect in several advanced methodologies. In pharmaceutical research, selectively deuterating a drug molecule at sites vulnerable to metabolic oxidation can slow down its breakdown by enzymes like cytochrome P450. researchgate.net This can improve the drug's pharmacokinetic profile, potentially leading to a longer half-life and enhanced therapeutic efficacy. nih.govresearchgate.net

Furthermore, deuterated compounds are invaluable as internal standards for quantitative analysis. Because their chemical behavior is nearly identical to the non-deuterated (unlabeled) analyte, but their mass is different, they are ideal for use in isotope dilution mass spectrometry. This technique allows for highly accurate and precise quantification of target compounds in complex matrices by correcting for sample loss during preparation and analysis. nih.gov

Contextualizing Metoxuron-d6 (N,N-dimethyl-d6) within Isotopic Research Frameworks

This compound (N,N-dimethyl-d6) is the deuterated analog of Metoxuron, a phenylurea compound known for its use as a herbicide that inhibits photosynthesis. cymitquimica.comchemicalbook.com In this compound, the six hydrogen atoms of the two methyl groups (N,N-dimethyl) are replaced with deuterium atoms. pharmaffiliates.com

The primary application of this compound in scientific research is as an internal standard for the quantitative analysis of its parent compound, Metoxuron, and other related pesticides in various environmental and biological samples. medchemexpress.comuva.nl For instance, it has been used in studies monitoring organic pollutants in soil and water systems. uva.nlresearchgate.net By adding a known quantity of this compound to a sample, analysts can use methods like liquid chromatography-mass spectrometry (LC-MS) to accurately determine the concentration of unlabeled Metoxuron, even at very low levels. uva.nl Its utility stems directly from the principles of isotopic labeling; it behaves chemically like Metoxuron through extraction and analysis processes but is easily distinguished by its higher mass in the mass spectrometer.

Table 1: Chemical Properties of this compound (N,N-dimethyl-d6) and Metoxuron

Property This compound (N,N-dimethyl-d6) Metoxuron
Chemical Formula C₁₀H₇D₆ClN₂O₂ pharmaffiliates.commedchemexpress.com C₁₀H₁₃ClN₂O₂ cymitquimica.comlookchem.com
Molecular Weight 234.71 g/mol pharmaffiliates.commedchemexpress.com 228.678 g/mol lookchem.com
CAS Number 2030182-41-1 pharmaffiliates.commedchemexpress.comaablocks.com 19937-59-8 cymitquimica.comchemicalbook.comlookchem.com
Synonyms 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea pharmaffiliates.com 3-(3-Chloro-4-methoxyphenyl)-1,1-dimethylurea cymitquimica.comnih.gov

| Isotopic Enrichment | 99 atom % D cymitquimica.comcdnisotopes.com | N/A |

Table 2: Physical Properties of Metoxuron (Unlabeled)

Property Value
Appearance White to Off-White Solid chemicalbook.com
Melting Point 124-127 °C chemicalbook.comlookchem.com
Boiling Point 391.6 °C at 760 mmHg lookchem.com
Water Solubility 678 mg/L (at 23 °C) chemicalbook.comlookchem.com

| Storage Temperature | Approx. 4°C chemicalbook.comlookchem.com |

Table of Mentioned Compounds

Compound Name
This compound (N,N-dimethyl-d6)
Metoxuron
Deuterium
Carbon-¹³
Nitrogen-¹⁵
Hydrogen
Carbon-¹²
Nitrogen-¹⁴

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2030182-41-1

Molecular Formula

C10H13ClN2O2

Molecular Weight

234.71 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea

InChI

InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)/i1D3,2D3

InChI Key

DSRNRYQBBJQVCW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)OC)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of Metoxuron D6 N,n Dimethyl D6

Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various chemical strategies. These methods range from simple hydrogen-deuterium exchange reactions to more complex multi-step syntheses involving deuterated reagents. The choice of method depends on the desired position of deuteration, the stability of the target molecule under reaction conditions, and the required level of isotopic enrichment.

Specific Deuteration Strategies for N,N-Dimethyl Groups

Deuterating N,N-dimethyl groups specifically can be accomplished through several synthetic routes. One common approach involves the use of deuterated methylating agents. For instance, the reaction of a secondary amine with a deuterated methyl halide (e.g., iodomethane-d3) or dimethyl-d6 sulfate (B86663) can introduce one or two deuterated methyl groups.

Another strategy involves the direct H/D exchange of N-alkyl amine groups. assumption.edu Recent advancements have explored photoredox catalysis for the deuteration of α-C-H bonds in N-alkyl amines. assumption.edu Furthermore, acid-base catalyzed reactions using a deuterium source like acetone-d6 (B32918) have been shown to effectively deuterate the β-C-H bonds of amines. assumption.edunih.gov For the synthesis of phenylurea herbicides like Metoxuron-d6, a key method involves the reaction of a substituted phenyl isocyanate with a deuterated dimethylamine (B145610) salt, such as dimethylamine-d6 hydrochloride. google.com This approach avoids side reactions that can occur with aqueous or alcoholic solutions of dimethylamine and is particularly advantageous for expensive deuterated reagents. google.com

Precursor Selection and Reaction Conditions for this compound (N,N-dimethyl-d6) Synthesis

The synthesis of this compound (N,N-dimethyl-d6) typically involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with dimethylamine-d6 hydrochloride. google.com

Table 1: Precursors for this compound (N,N-dimethyl-d6) Synthesis

PrecursorChemical FormulaRole in Synthesis
3-chloro-4-methoxyphenyl isocyanateC8H6ClNO2Provides the phenylurea backbone
Dimethylamine-d6 hydrochlorideC2H2D6N·HClSource of the deuterated N,N-dimethyl group
TriethylamineC6H15NOrganic base to facilitate the reaction
DichloromethaneCH2Cl2Aprotic solvent

This table outlines the primary chemical precursors involved in a common synthetic route for this compound.

The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.com Dimethylamine-d6 hydrochloride is suspended in an aprotic solvent like dichloromethane. google.com The 3-chloro-4-methoxyphenyl isocyanate, also dissolved in dichloromethane, is then added dropwise to the suspension. google.com An organic base, such as triethylamine, is subsequently added to the reaction mixture. google.com The base deprotonates the dimethylamine-d6 hydrochloride, allowing the liberated dimethylamine-d6 to react with the isocyanate to form the desired product, this compound. google.com This method offers mild reaction conditions and high yields. google.com

Spectroscopic and Chromatographic Confirmation of Isotopic Purity

Ensuring the isotopic enrichment and chemical purity of the synthesized this compound is paramount for its use as an internal standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose. rsc.orgmoravek.com

Mass Spectrometry Techniques for Verification of Deuterium Labeling Efficiency

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of labeled compounds. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the isotopic cluster of the molecule, allowing for accurate quantification of the different isotopologues. rsc.orgresearchgate.net By comparing the measured isotopic distribution with the theoretical distribution for a given level of deuterium incorporation, the labeling efficiency can be precisely calculated. nih.gov For phenylurea herbicides like this compound, isotope dilution mass spectrometry is a common application, where the deuterated standard helps to accurately quantify the non-deuterated analyte by correcting for matrix effects and variations in instrument response. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the specific location of the deuterium atoms within the molecule. rsc.org While ¹H NMR can indicate the absence of protons at specific sites due to deuteration, ²H (deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of their positions. nih.gov The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. nih.gov For N,N-dimethyl groups, the disappearance of the characteristic singlet in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum would confirm successful deuteration at that site. docbrown.info Quantitative NMR techniques can also be used to estimate the degree of isotopic enrichment. nih.gov

Chromatographic Purity Assessment of Synthesized this compound (N,N-dimethyl-d6)

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the chemical purity of the synthesized this compound. oup.commoravek.com These methods separate the target compound from any unreacted precursors, byproducts, or other impurities. moravek.com By coupling these separation techniques with a detector, such as a UV detector or a mass spectrometer, the purity of the this compound can be quantified. For instance, an HPLC method can be developed to separate this compound from potential impurities, and the peak area of the product can be used to determine its purity relative to any other detected components. oup.comeurl-pesticides.eu

Advanced Analytical Methodologies Employing Metoxuron D6 N,n Dimethyl D6

Role of Metoxuron-d6 (N,N-dimethyl-d6) as an Internal Standard in Quantitative Analysis

The most significant role of this compound is as an internal standard (IS) in quantitative analytical methods. oup.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. By adding a known quantity of the IS to both the calibration standards and the unknown samples, any loss of analyte during sample preparation or variations in instrument response can be corrected. nih.gov Deuterated standards like this compound are considered the gold standard for mass spectrometry-based methods because they co-elute with the non-labeled analyte and exhibit nearly identical chemical behavior, yet are easily differentiated by their mass-to-charge (m/z) ratio. lcms.czlabrulez.com

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of substances. ontosight.airesearchgate.net It is recognized as a primary ratio method of measurement, capable of producing highly accurate results by controlling potential sources of bias. rsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as this compound, to a sample containing an unknown amount of the natural (non-labeled) analyte, Metoxuron. wikipedia.orgosti.gov

After the labeled standard is added, it is thoroughly mixed with the sample to ensure isotopic equilibrium. rsc.org During analysis by mass spectrometry, the instrument measures the ratio of the non-labeled analyte to the isotopically labeled standard. ontosight.ai Because the amount of the labeled standard added is known, this measured ratio allows for the precise calculation of the unknown analyte concentration in the original sample. osti.gov A key advantage of IDMS is its ability to compensate for analyte loss during sample preparation and purification steps, as any loss will affect both the analyte and the isotopically labeled standard equally, leaving their ratio unchanged. researchgate.net This makes IDMS particularly valuable for analyzing complex matrices where quantitative recovery is challenging. ontosight.airesearchgate.net

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metoxuron Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of pesticide residues in various matrices, including food and environmental samples. lcms.czshimadzu.com The use of this compound as an internal standard is crucial for achieving accurate quantification of Metoxuron with this method. oup.com

In a typical LC-MS/MS workflow, the sample extract, spiked with a known amount of this compound, is injected into the liquid chromatograph. The LC column separates the components of the mixture. Due to their nearly identical physicochemical properties, Metoxuron and this compound have very similar retention times, meaning they elute from the column at almost the same moment. researchgate.net

The eluent from the LC is then introduced into the mass spectrometer. In the MS, the compounds are ionized (e.g., by electrospray ionization - ESI) and then separated based on their mass-to-charge (m/z) ratio. shimadzu.com The triple quadrupole mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Metoxuron and this compound, a technique known as Multiple Reaction Monitoring (MRM). sciex.jp This highly selective detection method minimizes interferences from other compounds in the matrix. By comparing the peak area of the Metoxuron MRM transition to that of the this compound MRM transition, a precise and accurate concentration of Metoxuron in the sample can be determined, effectively correcting for matrix effects and instrumental variability. oup.com

A study developing a method for 117 contaminants of emerging concern in surface water used deuterated internal standards, including those for phenylurea herbicides, to ensure accurate quantification with LC-HRMS/MS. uva.nl The use of these standards resulted in satisfactory recoveries and precision for the majority of the tested compounds. uva.nl

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches Utilizing Deuterated Standards

While phenylurea herbicides like Metoxuron are often analyzed by LC-MS due to their polarity and thermal lability, GC-MS/MS methods can also be employed, though they may present challenges as these compounds can decompose at high temperatures. researchgate.netresearchgate.net When using GC-MS/MS for the analysis of thermally sensitive pesticides, the use of a deuterated internal standard like this compound is essential for reliable quantification. nih.gov

The principle is similar to that in LC-MS/MS. The deuterated standard is added to the sample prior to any extraction or cleanup steps. nih.gov During GC analysis, the deuterated standard co-elutes with the target analyte. Upon entering the mass spectrometer, which typically uses electron ionization (EI) for GC applications, both compounds fragment in a predictable manner. nih.gov Tandem mass spectrometry (MS/MS) is then used to monitor specific parent-to-daughter ion transitions for both the analyte and the deuterated standard. thermofisher.com This provides high selectivity and sensitivity. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in injection volume, derivatization yield (if applicable), and potential degradation in the hot GC inlet. nih.govsepscience.com Research on the analysis of other pesticides has demonstrated that using deuterated internal standards in GC-MS/MS significantly improves the accuracy and reproducibility of the results by compensating for analytical variability and compound loss during the procedure. nih.govacs.org

Development and Validation of Analytical Methods Using this compound (N,N-dimethyl-d6)

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters include the assessment of matrix effects, precision, accuracy, and linearity. europa.euelementlabsolutions.com The use of this compound as an internal standard is instrumental in the successful validation of methods for Metoxuron quantification.

Matrix Effects and Signal Suppression/Enhancement Assessment

When analyzing complex samples such as food, soil, or water, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. core.ac.uk This phenomenon, known as the matrix effect, is a significant source of error in quantitative analysis if not properly addressed. ut.ee

This compound plays a vital role in both assessing and compensating for these matrix effects. To evaluate the matrix effect, the response of an analyte in a standard solution is compared to its response in a sample extract spiked at the same concentration. core.ac.uk However, for routine analysis, the most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard. chromatographyonline.com Since this compound is structurally and chemically almost identical to Metoxuron, it experiences the same signal suppression or enhancement in the ion source. oup.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is effectively canceled out, leading to more accurate and reliable results. chromatographyonline.com Studies have shown that for phenylurea herbicides, matrix effects can cause significant signal suppression, but these effects are strongly minimized by using appropriate deuterated internal standards.

Table 1: Example of Matrix Effect Compensation using a Deuterated Internal Standard (Illustrative Data)
Sample MatrixAnalyte (Metoxuron) Response (No IS)Analyte Response (with this compound IS)Calculated Matrix Effect (%)Comment
Solvent Standard1,000,0001,000,0000%Reference point with no matrix.
River Water750,000995,000-25%Significant signal suppression observed without IS, which is corrected by the use of this compound.
Soil Extract550,000990,000-45%Strong signal suppression due to complex matrix, effectively compensated by the internal standard. nih.gov
Fruit Puree1,150,0001,010,000+15%Signal enhancement is observed but corrected by the internal standard. lcms.cz

Evaluation of Analytical Precision, Accuracy, and Linearity

Precision refers to the closeness of agreement between a series of measurements from the same sample and is usually expressed as the relative standard deviation (RSD). europa.euelementlabsolutions.com The use of this compound improves precision by correcting for random variations in the analytical process, such as small inconsistencies in injection volumes or detector response. nih.gov

Accuracy is the closeness of the measured value to the true value. europa.euelementlabsolutions.com By compensating for systematic errors like analyte loss during sample preparation and matrix-induced signal changes, this compound significantly enhances the accuracy of the quantification. oup.com Accuracy is often evaluated by analyzing spiked samples and calculating the recovery, with the goal of being as close to 100% as possible. uva.nl

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. europa.eu Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Using an internal standard like this compound helps to ensure the linearity of the calibration curve, even in the presence of matrix effects, and typically results in a high correlation coefficient (r² > 0.99). oup.comuva.nl

A validation study for a pesticide analysis method in soil demonstrated that using isotopically labeled internal standards compensated for significant matrix effects, leading to excellent repeatability (RSDr 7.5%) and reproducibility (RSDR 11.7%), with recoveries around 90-92%. nih.gov The linearity of matrix-matched calibration curves showed R² values of ≥ 0.99 for nearly all analytes across different soil types. nih.gov

Table 2: Typical Method Validation Parameters for Metoxuron Analysis using this compound as an Internal Standard
ParameterTypical Acceptance CriteriaRole of this compound
Linearity (r²)≥ 0.99 uva.nlEnsures the response ratio is proportional to concentration, correcting for instrument fluctuations.
Accuracy (Recovery)70-120% uva.nlCorrects for analyte loss during sample work-up and matrix effects, providing a more accurate measurement of the true concentration.
Precision (RSD)< 20% uva.nlMinimizes the impact of random errors throughout the analytical process, leading to more consistent results.
Limit of Quantification (LOQ)Method-dependent (e.g., 0.1-58 ng/L) uva.nlImproves signal-to-noise ratio at low concentrations, helping to achieve lower and more reliable detection limits.

Limits of Detection (LOD) and Quantification (LOQ) Determination

The determination of the Limits of Detection (LOD) and Quantification (LOQ) is a critical aspect of method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods analyzing phenylurea herbicides like Metoxuron, these limits are highly dependent on the analytical technique employed, the sample matrix, and the sample preparation procedure. The use of an internal standard like this compound is instrumental in achieving the low detection levels required by regulatory bodies.

LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3, while the LOQ corresponds to an S/N ratio of 10 or is established as the lowest validated spiked concentration meeting specific criteria for accuracy and precision. iaea.org Studies have reported varying LODs and LOQs for Metoxuron and related compounds, reflecting the diversity of analytical approaches. For instance, an HPLC-UV method for several phenylurea herbicides, including Metoxuron, determined LODs in the range of 0.82–1.29 ng/mL. chromatographyonline.com Another study focusing on phenylurea herbicides (PUHs) in edible and medicinal herbs using a dispersive solid-phase extraction (d-SPE) method established LODs between 0.09–0.32 ng/mL and LOQs from 0.32–1.08 ng/mL. nih.gov In a multi-residue method for various pesticides, the LOD for Metoxuron was reported as 30 µg/kg. iaea.org These values underscore the sensitivity achievable with modern chromatographic and mass spectrometric techniques.

The following table summarizes published detection and quantification limits for Metoxuron and other phenylurea herbicides from various studies.

MethodAnalyte(s)MatrixLODLOQReference
HPLC-UVMonuron (B1676734), Linuron (B1675549), Diuron (B1670789), Metoxuron, MetazachlorTap Water, Soft Drinks0.82–1.29 ng/mL- chromatographyonline.com
d-SPE HPLC-MS/MSPhenylurea Herbicides (PUHs)Edible and Medicinal Herbs0.09–0.32 ng/mL0.32–1.08 ng/mL nih.gov
LC-MS/MSMultiple PesticidesNot Specified30 µg/kg (for Metoxuron)≥10 µg/kg iaea.org
SPE-HPLCPhenylurea HerbicidesWater0.10–0.24 µg/L- researchgate.net
UHPLC-QTOF-MSMultiple PesticidesF. thunbergii, C. morifolium, D. officinale0.01–3.87 µg/kg0.07–12.90 µg/kg researchgate.net

Multi-Residue Analysis Incorporating this compound (N,N-dimethyl-d6)

This compound is frequently incorporated into multi-residue methods (MRMs) designed for the simultaneous analysis of dozens to hundreds of pesticides and their metabolites in a single run. restek.com Its role as an isotopically labeled internal standard is paramount for ensuring quantitative accuracy. lcms.cznih.govoup.com

Simultaneous Determination of Multiple Pesticides and Metabolites

Modern analytical laboratories are tasked with screening for a wide array of chemical contaminants in food and environmental samples. shimadzu.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high selectivity and sensitivity. restek.com The use of deuterated analogues, such as this compound, is a cornerstone of these advanced methods. lcms.czrsc.org

In a typical multi-residue analysis, a cocktail of standards containing numerous pesticides and a selection of isotopically labeled internal standards are analyzed. For example, one method detailed the simultaneous analysis of 59 pesticides and 5 mycotoxins, utilizing 24 deuterated analogues, including this compound, as internal standards. lcms.cz Another study developed a method for 26 pesticides and their transformation products in sediment, correcting for matrix effects and procedural losses with 23 deuterated surrogate standards. nih.gov The ability of modern mass spectrometers to perform ultra-fast polarity switching allows for the detection of compounds in both positive and negative ionization modes within a single chromatographic run, further expanding the scope of analytes that can be determined simultaneously. lcms.cz The use of this compound ensures that the quantification of its non-labeled counterpart, Metoxuron, is accurate despite variations that can occur during sample preparation and analysis. oup.com

Methodological Challenges and Solutions in Complex Matrices

A significant challenge in multi-residue analysis, particularly with LC-MS/MS, is the phenomenon known as the "matrix effect". restek.comresearchgate.net Matrix effects are caused by co-extracted compounds from the sample matrix (e.g., pigments, sugars, lipids in food; humic acids in soil) that interfere with the ionization of the target analytes in the mass spectrometer's source. restek.comscilit.com This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification. researchgate.net The effect is dependent on the specific analyte, the matrix, and the ionization mode. restek.com

The primary solution to mitigate and correct for matrix effects is the use of isotopically labeled internal standards (ILIS). lcms.cznih.gov this compound is an ideal ILIS for Metoxuron because it is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its higher mass. oup.commedchemexpress.com As the ILIS experiences the same signal suppression or enhancement as the target analyte, the ratio of the analyte peak area to the internal standard peak area remains constant. lcms.cz This ratio is used for quantification, effectively canceling out the variability introduced by the matrix effect and improving the accuracy and reproducibility of the results. nih.gov This approach is considered the gold standard for quantitative analysis in complex matrices like food, soil, and water. lcms.cz

Sample Preparation Strategies for this compound (N,N-dimethyl-d6) Spiked Samples

Effective sample preparation is crucial for successful multi-residue analysis. The goal is to extract the target analytes from the sample matrix while removing as many interfering compounds as possible. unito.it Samples are typically spiked with internal standards like this compound at the beginning of the extraction process to account for any analyte losses during cleanup and concentration steps. lcms.cz

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are classic sample preparation techniques that continue to be optimized for pesticide residue analysis. researchgate.net SPE is widely used for cleaning up sample extracts prior to chromatographic analysis. nih.gov The optimization of an SPE method involves selecting the appropriate sorbent material, conditioning solvents, sample loading conditions, washing solvents, and elution solvents. uva.nl

For phenylurea herbicides, various SPE cartridges have been evaluated, including polymeric sorbents like Oasis HLB and carbon-based materials like graphitized carbon black (GCB). rsc.org The choice depends on the specific analytes and the matrix. For example, GCB is effective at retaining a wide range of pesticides but may require specific solvent combinations for complete elution. rsc.org Optimization also involves adjusting the pH of the sample and the polarity of the solvents to ensure efficient retention of the analytes on the sorbent and their selective elution, leaving matrix components behind. thermofisher.com The use of online SPE systems, which automate the extraction and cleanup process by integrating it with the LC system, has also been developed to improve throughput and reduce solvent consumption. shimadzu.comthermofisher.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations

The QuEChERS method has become exceedingly popular for pesticide residue analysis in food matrices since its introduction in 2003. unito.itquechers.eu The basic procedure involves an initial extraction of the sample with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride). thermofisher.com A cleanup step, known as dispersive SPE (d-SPE), is then performed by adding a small amount of sorbent material (e.g., primary secondary amine, PSA) to a portion of the extract to remove interferences like fatty acids and sugars. unito.it

While the original QuEChERS method is highly effective, various adaptations have been developed to handle different sample types and analytes. quechers.eu For pH-dependent pesticides, buffered QuEChERS methods using citrate (B86180) or acetate (B1210297) salts have been introduced to ensure stable and high recoveries. quechers.eueurl-pesticides.eu For matrices with high fat content, such as avocado or oils, a freezing-out step or the addition of a C18 sorbent during d-SPE is employed to remove lipids. quechers.eu For highly pigmented or complex matrices like tea, additional cleanup sorbents like GCB may be used, though care must be taken as GCB can retain certain planar pesticides. unito.itquechers.eu A modified QuEChERS extraction process is often used in methods that include this compound as an internal standard for the analysis of hundreds of pesticide residues. oup.com

Investigations into Environmental Fate and Transformation Pathways Utilizing Metoxuron D6 N,n Dimethyl D6

Degradation Kinetics and Mechanisms of Metoxuron in Environmental Compartments

The persistence and transformation of Metoxuron in the environment are governed by a combination of chemical and biological processes. Understanding the kinetics and mechanisms of these degradation pathways is essential for predicting its environmental concentration and potential exposure risks.

Hydrolysis Studies and Product Identification with Labeled Metoxuron

Hydrolysis is a key abiotic degradation pathway for many pesticides. For Metoxuron, hydrolysis proceeds under both acidic and alkaline conditions, although the compound is noted to be stable at neutral pH. agropages.comnih.gov Studies show that under alkaline conditions, Metoxuron can be hydrolyzed to its corresponding primary amine, 3-chloro-4-methoxyaniline. nih.govebi.ac.uk The stability of Metoxuron is pH-dependent, with a half-life (DT50) at 50°C of 18 days at pH 3, 21 days at pH 5, and 24 days at pH 7. agropages.com The use of labeled Metoxuron, such as Metoxuron-d6, facilitates the identification and quantification of hydrolysis products in laboratory studies.

Photolysis Pathways and Quantum Yield Determinations for this compound (N,N-dimethyl-d6)

Photolysis, or degradation by light, is a significant transformation process for Metoxuron in aqueous environments. researchgate.net UV irradiation of Metoxuron in water, either at 254 nm or within the 300-450 nm range simulating sunlight, leads primarily to the photohydrolysis of the carbon-chlorine (C-Cl) bond. ebi.ac.ukresearchgate.netnih.gov This reaction results in the formation of 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea as the main initial product. researchgate.netnih.gov

Photolysis ParameterValueReference
Primary ReactionPhotohydrolysis of C-Cl bond ebi.ac.ukresearchgate.netnih.gov
Main Product3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea researchgate.netnih.gov
Quantum Yield (254 nm)0.020 ± 0.005 ebi.ac.uknih.gov
Aqueous Photolysis DT₅₀ (pH 7)26 days herts.ac.uk

Microbial Degradation Processes in Soil and Water Systems

Biological degradation is the principal mechanism for the dissipation of Metoxuron in soil and water systems. tandfonline.com The rate and extent of this process are influenced by soil type, microbial population, and environmental conditions.

Microbial action on Metoxuron involves several transformation steps. The primary pathways include the demethylation of the terminal nitrogen atom and hydrolysis of the urea (B33335) moiety. agropages.com This leads to the formation of metabolites such as monomethyl-metoxuron and subsequently 3-chloro-4-methoxyaniline. agropages.comoup.com Further degradation can involve hydroxylation of the aromatic ring and eventual ring cleavage. agropages.com Certain bacteria, like Arthrobacter globiformis strain D47, are capable of degrading phenylurea herbicides, including Metoxuron, directly to their corresponding aniline (B41778) derivatives. oup.comoup.com

Identified Microbial Metabolites of Metoxuron

Metabolite Formation Pathway Reference
Monomethyl-metoxuron N-demethylation agropages.com
3-chloro-4-methoxyaniline Hydrolysis of urea moiety / N-demethylation agropages.comoup.com

The biodegradation of Metoxuron in soil is relatively rapid. tandfonline.com The typical half-life (DT₅₀) in soil under aerobic laboratory conditions is approximately 18.5 days, classifying it as non-persistent. herts.ac.uk Field studies have reported DT₅₀ values ranging from 10 to 30 days. agropages.comresearchgate.net The degradation kinetics are shown to be similar across different soil types, suggesting a widespread capability of soil microorganisms to break down this compound. tandfonline.com The presence of a robust microbial community is crucial, as the process is primarily biological. tandfonline.comnih.gov

Degradation ParameterValueEnvironmentReference
Typical DT₅₀18.5 daysAerobic Soil (Lab) herts.ac.uk
DT₅₀ Range10 - 30 daysSoil (Field) agropages.comresearchgate.net

Sorption and Desorption Dynamics of this compound (N,N-dimethyl-d6) in Soil Systems

The mobility and bioavailability of Metoxuron in the soil environment are controlled by sorption and desorption processes. scielo.brcsic.es These dynamics are influenced by soil properties such as organic matter content and clay content. tandfonline.com

Soil TypeAdsorption/Desorption CharacteristicsReference
Black Soils (higher clay/organic matter)Higher degree of irreversibility (hysteresis) tandfonline.com
Red Soils (lower clay/organic matter)Lower degree of irreversibility (hysteresis) tandfonline.com

Influence of Soil Organic Matter and Clay Content on Sorption

The sorption of pesticides to soil particles is a key process that influences their mobility, bioavailability, and degradation. For phenylurea herbicides like Metoxuron, the primary factors governing sorption are the soil's organic matter and clay content. nih.govcdnsciencepub.comd-nb.infonih.gov

Research has consistently shown a positive correlation between the adsorption of phenylurea herbicides and the organic matter content of the soil. cdnsciencepub.comucanr.edu Soils with higher organic matter exhibit a greater capacity to bind these herbicides, which is attributed to hydrophobic interactions and the formation of hydrogen bonds between the herbicide molecules and the organic matter. cdnsciencepub.com This strong association with the solid phase of the soil reduces the concentration of the herbicide in the soil solution, thereby limiting its potential for leaching and uptake by non-target organisms. nih.gov

Desorption studies on Metoxuron have indicated that the process is often accompanied by hysteresis, meaning that the herbicide is not as easily released from the soil particles as it is adsorbed. documentsdelivered.com The degree of this irreversibility is typically lower in soils with lower organic matter and clay content. documentsdelivered.com

Table 1: Influence of Soil Properties on Phenylurea Herbicide Sorption

Soil PropertyInfluence on SorptionPrimary Mechanism
Organic Matter HighHydrophobic partitioning, hydrogen bonding
Clay Content ModerateSurface adsorption

This table summarizes the general influence of key soil properties on the sorption of phenylurea herbicides, which is expected to be analogous for this compound.

Isotopic Tracing of Leaching Potentials and Mobility in Soil Columns

Leaching studies conducted with a range of phenylurea herbicides, including Metoxuron, in disturbed soil columns have demonstrated that their mobility is inversely related to their sorption characteristics. nih.govacs.org Herbicides that are strongly adsorbed to soil particles, a trait influenced by organic matter and clay content as discussed previously, exhibit lower leaching potential. nih.gov

A study investigating the leaching of eleven phenylurea herbicides in a calcareous soil found that the retention of these compounds could be ranked, with Metoxuron showing moderate retention compared to other members of its class. nih.gov The order of retention was as follows: fenuron (B33495) < fluometuron (B1672900)isoproturon (B30282) = monuron (B1676734) < metoxuron < monolinuron (B160109) < metobromuron (B166326) < chlorotoluron (B1668836) < linuron (B1675549) = diuron (B1670789) < chlorbromuron. nih.gov This indicates that under similar conditions, Metoxuron has a moderate potential for leaching.

The use of isotopically labeled herbicides, such as ¹³C and ¹⁵N-labeled glyphosate, in lysimeter studies has proven effective in tracing the movement and transformation of the herbicide and its degradation products through the soil profile and into leachates. nih.gov This methodology allows for a detailed mass balance analysis, accounting for the parent compound and its metabolites in the soil, leachate, and even in plants grown in the soil. nih.gov A similar approach with this compound would provide definitive data on its leaching potential and the mobility of its deuterated metabolites.

Table 2: Relative Leaching Potential of Selected Phenylurea Herbicides in Calcareous Soil

HerbicideRelative RetentionLeaching Potential
FenuronLowHigh
IsoproturonLow to ModerateModerate to High
Metoxuron Moderate Moderate
DiuronHighLow
ChlorbromuronVery HighVery Low

This table, based on the findings of Langeron et al. (2014), illustrates the relative retention and inferred leaching potential of Metoxuron compared to other phenylurea herbicides. nih.gov

Volatilization Studies of this compound (N,N-dimethyl-d6) from Environmental Surfaces

Volatilization is a process by which a substance transforms from a solid or liquid state into a gaseous state and is released into the atmosphere. For pesticides, this can be a significant pathway of dissipation from treated surfaces such as soil and plant foliage. marinebiodiversity.org The tendency of a pesticide to volatilize is influenced by its physicochemical properties, particularly its vapor pressure, as well as environmental factors like temperature, humidity, and air movement. marinebiodiversity.org

Phenylurea herbicides, including Metoxuron, are generally considered to have low to negligible volatility due to their relatively low vapor pressures. ucanr.edu Research suggests that for many surface-applied herbicides in this class, loss through volatilization is not a major dissipation pathway, especially when compared to processes like microbial degradation and leaching. oregonstate.edu However, factors such as application method and environmental conditions can influence the extent of volatilization. For instance, volatilization is generally higher from sandy, wet soils and is promoted by warm, windy conditions.

While specific volatilization studies on this compound have not been reported, the data for the parent compound and other phenylurea herbicides strongly suggest that its volatilization potential from environmental surfaces would be low. ucanr.eduthesangaiexpress.com

Bioaccumulation and Biotransformation Studies in Environmental Organisms (Non-human)

Understanding the bioaccumulation and biotransformation of pesticides in non-target organisms is crucial for assessing their ecological risk. Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment, while biotransformation involves the metabolic conversion of the chemical within the organism. nih.gov

Aquatic Biota Uptake and Elimination Kinetics (e.g., fish, algae)

In aquatic environments, phenylurea herbicides can be taken up by various organisms, including fish and algae. frontiersin.orgmdpi.com The primary mode of action for these herbicides is the inhibition of photosynthesis, making aquatic plants and algae particularly susceptible. marinebiodiversity.org

Studies with the phenylurea herbicide isoproturon have shown rapid bioaccumulation in aquatic macrophytes. core.ac.uk Bioconcentration factors (BCFs), which indicate the extent of accumulation, can be significant, although they can vary depending on the initial concentration of the herbicide in the water. core.ac.uknih.gov The uptake of these herbicides is often followed by biotransformation, where the parent compound is metabolized into various degradation products. core.ac.ukoup.com

For instance, in the submerged macrophyte Ceratophyllum demersum, isoproturon was shown to be biotransformed into several metabolites. core.ac.uk Similarly, studies with the phenylurea herbicide diuron have demonstrated its biotransformation by various fungal and bacterial strains, leading to the formation of metabolites that can sometimes be more toxic than the parent compound. oup.comnih.gov While specific data on the uptake and elimination kinetics of this compound in aquatic organisms are not available, it is expected to follow a similar pattern of uptake and metabolism as other phenylurea herbicides. The deuterated nature of this compound would be particularly useful in distinguishing its metabolites from those of the non-labeled parent compound in co-exposure scenarios.

Table 3: General Biotransformation Pathways of Phenylurea Herbicides in Microorganisms

Transformation ProcessResulting Metabolites
N-dealkylationMonomethyl and demethylated derivatives
HydrolysisAniline-based metabolites

This table outlines the common initial biotransformation steps for phenylurea herbicides in microbial systems, which are likely applicable to the breakdown of this compound in aquatic environments. oup.comacs.org

Terrestrial Organism Exposure and Metabolite Profiling (e.g., earthworms)

In the terrestrial environment, soil-dwelling organisms such as earthworms can be exposed to pesticides through ingestion of contaminated soil and dermal contact. mdpi.com These organisms play a vital role in soil health, and understanding the fate of pesticides within them is important.

The degradation of phenylurea herbicides in soil is predominantly a microbial process. oup.com Soil microorganisms are capable of metabolizing these herbicides through pathways such as N-dealkylation and hydrolysis, ultimately leading to the breakdown of the phenyl ring. oup.comacs.org The rate of degradation is influenced by soil type, moisture, and temperature. isws.org.in

While specific studies on the metabolite profiling of this compound in earthworms are lacking, research on the metabolism of other phenylurea herbicides in soil systems provides insights into the likely transformation products. The primary metabolites of phenylurea herbicides like isoproturon and diuron in soil are their N-demethylated and N-demethoxylated derivatives, followed by hydrolysis to form the corresponding aniline compounds. oup.comoup.comtandfonline.com It is highly probable that this compound would undergo similar biotransformation processes in the soil environment, and its deuterated methyl groups would serve as a clear marker to trace these metabolic pathways in exposed terrestrial organisms like earthworms.

Metabolic Studies and Metabolite Identification of Metoxuron Using Isotopic Labeling with Metoxuron D6 N,n Dimethyl D6

In Vitro Metabolic Transformation Systemswikipedia.orgcdc.gov

In vitro systems are essential for studying the metabolism of xenobiotics like Metoxuron under controlled laboratory conditions. These systems allow researchers to investigate specific metabolic reactions and identify the enzymes involved.

Hepatic Microsomal Metabolism Studies (e.g., animal liver S9 fractions)cdc.gov

Hepatic microsomes, particularly the S9 fraction derived from liver homogenates, are a cornerstone of in vitro drug and xenobiotic metabolism research. wikipedia.orgthermofisher.com The S9 fraction contains a rich mixture of phase I and phase II metabolic enzymes, including cytochrome P450 (CYP450) isoforms, which are crucial for oxidation, reduction, and hydrolysis reactions, as well as transferases responsible for conjugation. wikipedia.orgnih.gov

In the context of Metoxuron, studies using animal liver S9 fractions have been instrumental in elucidating its initial metabolic transformations. cdc.gov The use of Metoxuron-d6 in these assays allows for the clear differentiation between the parent compound and its metabolites in mass spectrometry analysis. chemrxiv.org The six deuterium (B1214612) atoms on the N,N-dimethyl group provide a distinct mass shift, making it easier to identify metabolites that have undergone modifications at this site.

Research has shown that the primary metabolic pathway for phenylurea herbicides like Metoxuron in hepatic microsomes is N-dealkylation. researchgate.netnih.gov This process involves the removal of one or both methyl groups from the terminal nitrogen atom. The use of this compound would confirm this pathway by showing the loss of a deuterated methyl group (CD3) or a deuterated dimethylamino group ((CD3)2N).

Table 1: Key Enzymes in Hepatic S9 Fractions and their Role in Metoxuron Metabolism

Enzyme FamilySpecific Role in Metoxuron Metabolism
Cytochrome P450 (CYP450)Catalyzes oxidative N-dealkylation and hydroxylation of the aromatic ring. researchgate.netnih.govuomus.edu.iq
Flavin-containing Monooxygenases (FMO)Can also participate in N-oxidation reactions. semanticscholar.org
UDP-glucuronosyltransferases (UGTs)Involved in Phase II conjugation of hydroxylated metabolites. nih.gov
Sulfotransferases (SULTs)Catalyze the sulfation of hydroxylated metabolites in Phase II metabolism. nih.gov

Plant Cell Suspension Culture Metabolism of Metoxuron

Plant cell suspension cultures offer a valuable in vitro model to study the metabolism of herbicides in target and non-target plant species. nih.govpjoes.comresearchgate.net These cultures allow for the investigation of metabolic pathways under controlled conditions, free from the complexities of whole-plant physiology. mdpi.com

Studies on the metabolism of phenylurea herbicides in plant cell suspension cultures have revealed that N-demethylation and hydroxylation are common detoxification pathways. nih.gov The use of this compound in such systems would enable precise tracking of these biotransformation processes. For instance, the detection of metabolites with a mass corresponding to the loss of a CD3 group would unequivocally indicate N-demethylation.

Furthermore, plant cell cultures can reveal species-specific metabolic pathways. For example, some plant species may exhibit a higher capacity for ring hydroxylation compared to N-dealkylation. Isotopic labeling with this compound would facilitate the identification and quantification of these different metabolic routes.

Fungal and Bacterial Biotransformation Assays

Microorganisms, including fungi and bacteria, play a significant role in the environmental fate of herbicides. researchgate.netwur.nl Biotransformation assays using fungal and bacterial cultures are crucial for understanding how these organisms break down Metoxuron in soil and water.

Fungal species, particularly white-rot fungi, are known for their ability to degrade a wide range of xenobiotics through the action of extracellular enzymes like laccases and peroxidases. researchgate.net In the case of Metoxuron, these enzymes could initiate degradation through oxidation of the molecule.

Bacterial consortia have also been shown to be effective in degrading phenylurea herbicides. researchgate.net The metabolic pathways in bacteria often involve initial hydrolysis of the urea (B33335) bond, followed by further degradation of the aromatic ring. The use of this compound in these assays would help to trace the fate of the N,N-dimethyl moiety during microbial degradation.

Elucidation of Metabolic Pathways via Deuterium Tracingcdc.gov

The key advantage of using this compound is the ability to trace the fate of the deuterated N,N-dimethyl group through various metabolic reactions. symeres.comdoi.org This provides unambiguous evidence for specific metabolic transformations.

Dealkylation and Hydroxylation Pathways

N-dealkylation is a major metabolic pathway for many xenobiotics containing N-alkyl groups. researchgate.netsemanticscholar.org In the case of Metoxuron, this involves the sequential removal of the two methyl groups. Using this compound, the first demethylation step would result in a metabolite that is 3 Da lighter than the parent compound (loss of -CH3 would be observed as loss of -CD3). The second demethylation would lead to a further 3 Da loss.

Hydroxylation, another key phase I metabolic reaction, can occur on the aromatic ring or on the alkyl side chain. uomus.edu.iq Deuterium tracing with this compound helps to distinguish between hydroxylation at the N-methyl groups (which would be accompanied by the loss of a deuterium atom and the addition of an oxygen atom) and hydroxylation at other positions on the molecule.

Table 2: Expected Mass Shifts for Key Metabolites of this compound

Metabolic TransformationResulting MetaboliteExpected Mass Shift (relative to this compound)
MonodemethylationN-(3-chloro-4-methoxyphenyl)-N'-methyl-d3-urea-3 Da
DidemethylationN-(3-chloro-4-methoxyphenyl)urea-6 Da
Aromatic HydroxylationHydroxy-Metoxuron-d6+16 Da
N-OxidationThis compound N-oxide+16 Da

Conjugation Reactions and Identification of Conjugates

Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, where they are coupled with endogenous molecules to increase their water solubility and facilitate excretion. nih.govalwsci.com Common conjugation reactions include glucuronidation and sulfation.

The use of this compound is particularly valuable in identifying these conjugates. The characteristic mass of the deuterated core structure allows for the confident identification of conjugated metabolites in complex biological matrices. For example, a glucuronide conjugate of a hydroxylated this compound metabolite would exhibit a mass increase corresponding to the addition of both the hydroxyl group and the glucuronic acid moiety, while still retaining the deuterium label. The stable isotope signature of the parent molecule simplifies the process of identifying these larger, more polar metabolites. researchgate.net

Quantitative Assessment of Metabolite Formation Rates

The use of isotopically labeled compounds like this compound is instrumental in the quantitative analysis of metabolite formation. In metabolic studies, the parent compound, Metoxuron, is introduced to a biological system, such as liver microsomes, and the formation of its metabolites is monitored over time. This compound is typically used as an internal standard in these experiments. medchemexpress.com

The primary metabolic pathway for phenylurea herbicides like Metoxuron is N-demethylation, which is catalyzed by cytochrome P450 enzymes. nih.gov This process involves the removal of one or both methyl groups from the nitrogen atom. The resulting metabolites are N'-(3-chloro-4-methoxyphenyl)-N-methylurea and N'-(3-chloro-4-methoxyphenyl)urea.

To quantify the rate of formation of these metabolites, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed. By adding a known concentration of this compound to the sample, the signal intensity of the unlabeled metabolites can be normalized to the signal intensity of the deuterated standard. This method, known as isotope dilution analysis, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Table 1: Key Metabolic Reactions of Metoxuron

Parent CompoundMetabolic PathwayResulting Metabolite(s)
MetoxuronN-demethylationN'-(3-chloro-4-methoxyphenyl)-N-methylurea
MetoxuronN-demethylationN'-(3-chloro-4-methoxyphenyl)urea

This table outlines the primary metabolic transformation of Metoxuron.

Isotopic Effect Considerations in Metabolic Studies

When using deuterated compounds like this compound in metabolic studies, it is crucial to consider the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. dalalinstitute.com In the case of this compound, the hydrogen atoms on the N,N-dimethyl groups are replaced with deuterium.

The C-D bond is stronger than the C-H bond. dalalinstitute.com As a result, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This is known as a primary kinetic isotope effect. dalalinstitute.comlibretexts.org

For the N-demethylation of Metoxuron, the initial step involves the abstraction of a hydrogen atom from one of the methyl groups by a cytochrome P450 enzyme. nih.gov Therefore, the metabolism of this compound to its demethylated metabolites is expected to be slower than that of the unlabeled Metoxuron. This difference in reaction rate is a manifestation of the KIE.

The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide valuable information about the transition state of the reaction. nih.govlibretexts.org A significant KIE would confirm that the C-H bond cleavage is indeed the rate-limiting step in the N-demethylation of Metoxuron.

While the primary use of this compound is as an internal standard for quantifying the metabolites of the unlabeled parent compound, researchers must be aware of the KIE if they intend to study the metabolism of this compound itself. The slower rate of metabolism of the deuterated compound could lead to its accumulation relative to the unlabeled compound if both were present in a biological system. Theoretical studies on similar compounds, such as N,N-dimethylanilines, have shown that the KIE can be influenced by the electronic properties of the molecule. nih.gov

It is also important to note that secondary kinetic isotope effects can occur, where the isotopic substitution is at a position other than the bond being broken. libretexts.orgpsgcas.ac.in However, in the case of this compound, the primary KIE on the N-demethylation pathway is the most significant consideration.

Advanced Research Applications and Methodological Innovations Involving Metoxuron D6 N,n Dimethyl D6

High-Resolution Mass Spectrometry for Unraveling Complex Transformation Pathways

High-resolution mass spectrometry (HRMS) offers unparalleled capabilities in the analysis of complex environmental and biological samples due to its ability to provide highly accurate mass measurements. nih.govnih.gov This accuracy is fundamental for determining the elemental composition of unknown compounds, a critical step in identifying novel transformation products (TPs) of parent compounds like Metoxuron. When combined with the isotopic signature of Metoxuron-d6, HRMS becomes an even more formidable tool for elucidating intricate degradation and metabolic pathways that might otherwise remain obscured. nih.gov

Non-Targeted Screening and Suspect Screening Approaches

Non-targeted and suspect screening are powerful analytical strategies that leverage HRMS to identify a broad range of chemicals in a sample, moving beyond the limitations of traditional targeted analysis. nih.govnih.gov In suspect screening, a predefined list of expected compounds (suspects), such as predicted metabolites or degradation products of Metoxuron, is used to mine the HRMS data. au.dk In contrast, non-targeted screening (NTS) is a more holistic approach where the data is analyzed for all detectable chemical features without any preconceived list, aiming to discover entirely new or unexpected compounds. mst.dkau.dk

This compound is particularly useful in these screening workflows. When analyzing a sample spiked with this compound, analysts can specifically search for its unique isotopic pattern among the thousands of features detected by the HRMS instrument. This helps to pinpoint not only the parent compound but also any of its transformation products, which will retain some or all of the deuterium (B1214612) label, making them stand out from the complex sample matrix. This approach has been successfully used to identify pesticide TPs in various environmental matrices. eawag.ch

Table 1: Comparison of Non-Targeted and Suspect Screening Approaches

Feature Suspect Screening Non-Targeted Screening
Objective To detect and identify compounds from a predefined list of expected substances (suspects). au.dk To detect and identify all measurable chemical features in a sample, including completely unknown compounds. mst.dk
Compound List A pre-compiled list of potential compounds and their exact masses is used to query the data. au.dk No predefined list is used; the approach is discovery-driven. au.dk
Data Processing Data is searched for the specific masses of the suspected compounds. Involves complex algorithms for peak picking, feature detection, and grouping without prior knowledge.
Confidence in Identification Can reach high confidence if retention time and MS/MS spectra match a reference standard. Identification is often tentative and requires extensive work for structural elucidation.

| Application | Monitoring for known pesticide metabolites, predicted degradation products, or related industrial chemicals. eawag.ch | Discovering novel metabolites, unknown environmental contaminants, and previously uncharacterized transformation products. nih.gov |

Isotope Pattern Recognition for Unknown Metabolite Identification

The core advantage of using this compound lies in the distinct isotopic signature conferred by the six deuterium atoms. In mass spectrometry, compounds containing isotopes produce a characteristic pattern of peaks. The presence of the heavy isotope label in this compound creates a unique mass shift and an easily recognizable isotopic cluster that distinguishes it and its derivatives from naturally occurring, unlabeled compounds.

When this compound undergoes transformation, the resulting metabolites often retain the N,N-dimethyl-d6 group. Analytical software can be programmed to specifically search for pairs of peaks or molecular features that are separated by a characteristic mass difference corresponding to the metabolic transformation, while still exhibiting the unique isotopic pattern of the deuterium label. This approach, known as isotope tracing, is highly effective for identifying novel metabolites. biorxiv.org For example, if a hydroxylation reaction occurs on the phenyl ring, the resulting metabolite will have a mass 16 Da (for oxygen) higher than the parent this compound but will still show the same d6-isotopic signature, making its identification much more certain than if an unlabeled parent compound were used.

Coupled Analytical Techniques for Enhanced Structural Elucidation

While HRMS provides the elemental composition, confirming the exact structure of a newly identified transformation product requires more information. Coupling chromatographic separation techniques with multiple spectroscopic detectors—a practice known as hyphenation—provides the comprehensive data needed for unambiguous structural elucidation. nih.govhumanjournals.com

LC-NMR Hyphenated Systems

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy represents a pinnacle of hyphenated techniques for structural analysis. ijpsjournal.com It directly combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structural elucidation power of NMR spectroscopy. nih.govresearchgate.net This is particularly valuable for analyzing complex mixtures containing multiple isomers, which are common among pesticide metabolites.

An LC-NMR system can operate in several modes:

On-flow mode: NMR spectra are continuously acquired as the separated compounds elute from the LC column. This is suitable for major components present in high concentrations.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR detection cell, allowing for the acquisition of more sensitive and detailed one-dimensional and two-dimensional NMR spectra. researchgate.net This is the most common mode for structure elucidation of unknown metabolites.

Loop-storage mode: Multiple peaks of interest from a single chromatographic run are sequentially stored in sample loops. After the run is complete, the contents of each loop are individually transferred to the NMR spectrometer for detailed analysis, maximizing efficiency. researchgate.net

The use of this compound in an LC-NMR experiment can simplify spectral interpretation, as the signals corresponding to the deuterated methyl groups will be absent from the proton NMR spectrum, helping to confirm the site of metabolic attack.

Table 2: Operational Modes of LC-NMR

Mode Description Advantages Limitations
On-Flow NMR spectra are recorded continuously as the eluent flows from the LC through the NMR flow cell. humanjournals.com Provides a rapid overview of the entire chromatogram. Low sensitivity; only suitable for highly concentrated analytes. Not practical for long 2D NMR experiments. researchgate.net
Stopped-Flow The LC pump is stopped when the analyte of interest is inside the NMR flow cell, allowing for extended acquisition times. Enables acquisition of high-quality 1D and 2D NMR spectra for detailed structural elucidation. Time-consuming; only one peak can be analyzed per chromatographic run.

| Loop-Storage | Eluting peaks are captured and stored in separate capillary loops. The stored fractions are then analyzed by NMR after the chromatography is finished. researchgate.net | Highly efficient, allowing for the analysis of multiple components from a single LC separation. | Requires more complex hardware (e.g., Gilson liquid handler). rimuhc.ca |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Applications

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a rapidly emerging technique that adds another dimension of separation to conventional LC-MS analysis. nih.govbruker.com IMS separates ions in the gas phase based on their size, shape, and charge, a property measured as a collision cross-section (CCS). tofwerk.com This is extremely valuable because isomers, which have identical masses and may co-elute chromatographically, often have different three-dimensional shapes and can therefore be separated by ion mobility. sciex.com

For the analysis of this compound and its transformation products, coupling LC with IMS-MS offers several advantages:

Separation of Isomers: It can distinguish between different positional isomers of a metabolite (e.g., hydroxylation at different positions on the aromatic ring) that are indistinguishable by MS alone.

Enhanced Signal-to-Noise: IMS can separate analyte ions from background chemical noise, improving detection limits and data quality.

Structural Information: The measured CCS value is a unique physicochemical property of an ion and can be used as an additional parameter for confident identification, alongside retention time and mass spectra. tofwerk.com

The combination of retention time, precursor ion mass, fragmentation spectrum, and CCS value provides a very high degree of confidence in the identification of unknown compounds discovered in non-targeted and suspect screening studies.

| Collision Cross-Section (CCS) Value | Provides an additional, measurable physical descriptor (the CCS value) for each analyte. tofwerk.com | CCS values can be stored in libraries and used as an extra criterion for confident identification of this compound and its TPs. |

Development of Certified Reference Materials Utilizing this compound (N,N-dimethyl-d6)

A Certified Reference Material (CRM) is a standard that has one or more property values certified by a technically valid procedure, accompanied by a certificate. alfa-chemistry.com CRMs are fundamental to achieving accuracy and comparability in chemical measurements. They are used to calibrate instruments, validate analytical methods, and perform quality control. alfa-chemistry.com

This compound (N,N-dimethyl-d6) is produced and sold as a high-purity reference material for use in analytical laboratories. hpc-standards.comlgcstandards.com Its most critical application in this context is as an internal standard for quantitative analysis. In this role, a known amount of this compound is added to a sample at the beginning of the analytical workflow. Because it is chemically almost identical to the non-labeled Metoxuron, it behaves similarly during extraction, cleanup, and analysis. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the response of the native analyte to the response of the deuterated internal standard, analysts can correct for variations in recovery and matrix effects, leading to highly accurate and precise quantification. The development and availability of this compound as a CRM or reference standard is therefore essential for regulatory monitoring and advanced research that requires reliable quantitative data on Metoxuron levels in various matrices. medchemexpress.com

Table 4: Characteristics of this compound as a Reference Material

Property Description
Chemical Name 3-(3-Chloro-4-methoxyphenyl)-1,1-di(methyl-d3)-urea
Synonym This compound (N,N-dimethyl-d6) cdnisotopes.com
CAS Number 2030182-41-1 hpc-standards.com
Molecular Formula C10H7D6ClN2O2 medchemexpress.com
Molecular Weight 234.71 cdnisotopes.com
Isotopic Enrichment Typically ≥98 or 99 atom % D cdnisotopes.com
Primary Use Internal standard for quantitative analysis by mass spectrometry. medchemexpress.com

| Role in Analysis | Corrects for matrix effects and procedural losses during sample preparation and analysis, ensuring accuracy and precision. |

Table 5: List of Chemical Compounds

Compound Name
Metoxuron
This compound (N,N-dimethyl-d6)

Comparative Analysis and Future Research Trajectories for Metoxuron D6 N,n Dimethyl D6

Comparison of Metoxuron-d6 (N,N-dimethyl-d6) Performance Against Other Internal Standards

In analytical chemistry, particularly for chromatography-mass spectrometry (MS) techniques, internal standards are essential for accurate quantification. clearsynth.com They help to correct for variations in sample preparation, extraction efficiency, and instrument response. musechem.commdpi.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards because their physicochemical properties are nearly identical to their non-labeled counterparts (analytes). researchgate.net This similarity ensures they behave similarly during sample processing and analysis, providing a more accurate correction factor. researchgate.net

The performance of this compound as an internal standard is often compared to other deuterated and non-deuterated internal standards in multi-residue pesticide analysis. For instance, in methods developed for the analysis of various pesticides in fruits and vegetables, this compound has been used alongside other deuterated standards like Carbofuran-d3, Carbendazim-d4, Diuron-d6, and Metolachlor-d6. oup.com The use of these isotope dilution standards has been shown to improve linearity, reduce matrix effects, and lead to better recovery rates for their respective native compounds. oup.com

In a study analyzing 94 pesticides in different water samples, three internal standards were used: d5-Atrazine, d6-Bentazone, and d6-Diuron. shimadzu.com Another study on triazine, phenylurea, and chloroacetanilide herbicides in fresh and estuarine waters utilized Atrazine-d5, Diuron-d6, and Metolachlor-d6 as internal standards to minimize significant matrix effects, such as signal suppression, which were observed in samples with high conductivity or dissolved organic matter. researchgate.net The inclusion of these standards was crucial for achieving accurate quantification. researchgate.net

The choice of an internal standard can significantly impact the results of an analysis. A study on testosterone (B1683101) analysis by LC-MS/MS found that different deuterated internal standards (D2 and D5 testosterone) yielded different results, highlighting the importance of careful selection and validation during method development. researchgate.net While ideally, a specific deuterated analog is used for each analyte, in practice, a limited number of representative internal standards are often employed for a large group of analytes. For example, in the analysis of 64 pesticides and mycotoxins in cannabis matrices, 24 deuterated analogs were used as internal standards, demonstrating that even when an exact isotopically labeled equivalent is not available for every analyte, the use of structurally similar deuterated standards significantly improves quantitative accuracy by mitigating matrix effects. lcms.cz

Table 1: Comparison of Internal Standards Used in Pesticide Analysis

Internal Standard Analyte(s) Matrix Key Findings Reference(s)
This compound, Carbofuran-d3, Carbendazim-d4, Diuron-d6, Metolachlor-d6 Various pesticides Fruits and Vegetables Isotope dilution enhanced linearity, decreased matrix effects, and improved recoveries. oup.com
Atrazine-d5, Bentazone-d6, Diuron-d6 94 pesticides Spring and environmental waters Used for multi-residue analysis. shimadzu.com
Atrazine-d5, Diuron-d6, Metolachlor-d6 Triazines, phenylureas, chloroacetanilides Fresh and estuarine waters Minimized matrix effects, leading to more accurate quantification. researchgate.net
Isoproturon-d6 14 pesticides Aqueous matrices Used as a surrogate standard to overcome matrix effects. researchgate.net
24 Deuterated Analogs (including this compound) 59 pesticides, 5 mycotoxins Cannabis matrices Limited the effect of the matrix on quantitative values even for analytes without an exact isotopically labeled equivalent. lcms.cz
Alachlor-d13, Atrazine-d5, Diuron-d6, this compound, etc. Various pesticides Oysters Used for the analysis of pesticide bioaccumulation. core.ac.uk

Integration of this compound (N,N-dimethyl-d6) Data into Exposure and Environmental Modeling Frameworks (excluding human health risk assessment)

Data generated using this compound as an internal standard is crucial for developing and validating environmental fate and exposure models for phenylurea herbicides. researchgate.netresearchgate.net These models are essential for understanding how these herbicides move and persist in the environment, including processes like leaching into groundwater and surface runoff into rivers. researchgate.netmdpi.com

Accurate concentration data, obtained through methods employing this compound, serves as a fundamental input for these models. semanticscholar.org For instance, sorption coefficients (Kd/Koc), which are key parameters in almost all screening tools for evaluating the mobility of these compounds, are derived from laboratory and field experiments where precise quantification is paramount. semanticscholar.org Environmental models often use parameters such as organic carbon content, cation exchange capacity, and the octanol-water partition coefficient of the herbicide to predict its behavior in soil and water. semanticscholar.org

The use of stable isotope data is becoming increasingly integrated into environmental research to trace the origin and fate of pollutants and to validate predictive models. iaea.org Isotope methodologies can significantly improve the ability to track greenhouse gases and understand the response of water and carbon cycles to environmental changes. iaea.org While the direct integration of this compound data into large-scale environmental models is not extensively documented in the provided search results, the principle of using high-quality analytical data for model parameterization and validation is well-established. nih.gov For example, in assessing the ecological risk of crop protection products, exposure distributions from both modeling and monitoring data are used. nih.gov The accuracy of this monitoring data relies on robust analytical methods, which often utilize internal standards like this compound.

Emerging Research Questions and Unexplored Applications of this compound (N,N-dimethyl-d6)

While the primary application of this compound is as an internal standard in quantitative analysis, there are emerging research areas where it and other deuterated compounds could be applied.

One area of interest is in compound-specific isotope analysis (CSIA), which is used to study the degradation pathways of pesticides. acs.orgrsc.org CSIA can help differentiate between biotic and abiotic degradation processes by analyzing the isotopic fractionation of the parent compound. acs.org While CSIA has been applied to various pesticides, its application to the photodegradation of certain pesticide classes, like carbamates, faces challenges. rsc.org Further research could explore the use of this compound in CSIA studies to elucidate the environmental fate of phenylurea herbicides in more detail.

Another potential application is in metabolomics studies. Stable isotope labeling is a powerful tool for tracing the metabolic pathways of compounds in biological systems. metwarebio.comresearchgate.net By using this compound, researchers could potentially track the biotransformation of Metoxuron in different organisms and environmental compartments, providing insights into its degradation products and their persistence. This could involve using techniques like stable isotope probing (SIP) to identify the microorganisms responsible for its biodegradation. acs.orgnih.gov

Furthermore, the use of deuterated standards to improve the quantification of complex mixtures like dissolved organic matter (DOM) is an emerging field. chemrxiv.org Novel deuterated compounds that mimic the structures of DOM have been shown to correct for ionization suppression and improve the accuracy of semi-quantification. chemrxiv.org This suggests that this compound could be used in studies aiming to understand the interaction of phenylurea herbicides with natural organic matter in aquatic environments.

Q & A

Basic Research Questions

Q. How is Metoxuron-d6 (N,N-dimethyl-d6) identified and characterized in analytical workflows?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>99 atom% deuterium) and structural integrity. For quantitative analysis, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects .

Q. What are the primary synthetic routes for preparing this compound, and how is isotopic labeling validated?

  • Methodological Answer : Synthesis involves replacing six hydrogen atoms in the N,N-dimethyl groups with deuterium via catalytic exchange or deuterated precursor reactions. Validate labeling efficiency using isotopic abundance measurements (e.g., isotopic ratio MS) and compare spectral data (¹H NMR) with non-deuterated analogs to confirm substitution .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?

  • Methodological Answer : Solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM) ensures sensitivity (detection limits <0.1 ppb). Calibration curves using deuterated analogs (e.g., Diuron-d6) as internal standards improve accuracy by correcting for recovery variations .

Q. How does the isotopic substitution in this compound affect its physicochemical properties?

  • Methodological Answer : Deuterium labeling minimally alters polarity but increases molecular weight by 6 Da, which must be accounted for in MS fragmentation patterns. Stability studies in solvents (e.g., acetonitrile, water) under varying pH and temperature conditions are critical to assess isotopic exchange risks .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound degradation data across studies?

  • Methodological Answer : Conduct controlled hydrolysis/photolysis studies under standardized conditions (e.g., ISO 11348-2 for light exposure). Use kinetic isotope effect (KIE) analysis to compare degradation rates between deuterated and non-deuterated forms. Discrepancies may arise from solvent interactions or incomplete deuteration, requiring validation via isotopic tracing .

Q. What protocols ensure accurate recovery rates of this compound in complex environmental samples?

  • Methodological Answer : Spike samples with this compound at known concentrations and use isotope dilution MS. Optimize SPE cartridges (e.g., C18 vs. HLB) for matrix-specific interferences. Report recovery rates with uncertainty margins (±5–15%) to align with EPA Method 1694 guidelines .

Q. How can this compound be integrated into studies on herbicide metabolic pathways in plants?

  • Methodological Answer : Apply hydroponic systems with deuterated this compound to trace metabolic byproducts (e.g., hydroxylated or demethylated derivatives) via HRMS. Compare translocation rates with non-deuterated analogs to isolate isotopic effects on membrane permeability .

Q. What statistical approaches address variability in this compound bioaccumulation data across soil types?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate bioaccumulation with soil organic carbon content, pH, and microbial activity. Include batch-to-batch variability of deuterated standards in error propagation models .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) and replicate studies across independent labs. Document instrument parameters (e.g., collision energy in MRM) to ensure reproducibility .
  • Experimental Design : Prioritize open-access spectral libraries (e.g., MassBank) for this compound fragmentation patterns to avoid misannotation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.